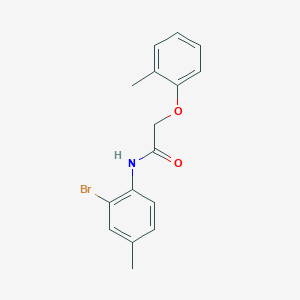
N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetamide derivatives often involves multiple steps, including acetylation, alkylation, and nitration. For instance, the synthesis of related compounds such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration steps, indicating that similar methodologies could be applied to the synthesis of N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic system, which can significantly influence the compound's chemical behavior and reactivity. The acetamide group's electronic properties can lead to interactions such as hydrogen bonding and influence the molecule's overall conformation (Yonas Habtegiorghies Belay et al., 2012).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including acetylation, nitration, and halogenation, depending on the substituents present on the aromatic ring. These reactions can be influenced by factors such as the nature of the substituents and the reaction conditions. For example, the selective N-acetylation followed by reaction with different halides is a common synthetic route for such compounds (Yonas Habtegiorghies Belay et al., 2012).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. The presence of functional groups like bromo, methyl, and acetamide can affect the compound's polarity, hydrogen bonding potential, and overall stability. Crystallographic studies can provide detailed insights into the molecular geometry, packing, and intermolecular interactions within the solid state (Zhu-Ping Xiao et al., 2009).
Chemical Properties Analysis
The chemical properties of N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide, such as reactivity, stability, and functional group transformations, are central to its potential applications in organic synthesis and medicinal chemistry. The acetamide group, in particular, plays a crucial role in the chemical behavior of these compounds, affecting their acidity, nucleophilicity, and electrophilicity (Deepali B Magadum & G. Yadav, 2018).
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-7-8-14(13(17)9-11)18-16(19)10-20-15-6-4-3-5-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPDGFBMIMLZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5585833.png)

![N'-[(5-bromo-2-thienyl)methylene]-4-hydroxybenzohydrazide](/img/structure/B5585846.png)
![(1R*,3S*)-3-ethoxy-7-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5585849.png)

![3-(4-ethoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5585868.png)
![2-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5585879.png)
![2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5585885.png)
![2-cyclopropyl-9-[3-(2,4-difluorophenyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585891.png)
![N-cyclopentyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5585892.png)

![ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5585908.png)
![8-[(2-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5585911.png)
![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5585917.png)